molecular formula C17H16ClNO4 B3005771 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate CAS No. 1002419-31-9

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate

Cat. No.: B3005771
CAS No.: 1002419-31-9
M. Wt: 333.77
InChI Key: VKQSEWQVKDIXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate is an organic compound that features a combination of aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves the reaction of 3-methoxybenzylamine with 2-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 2-((3-Hydroxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate.

    Reduction: Formation of 2-((3-Methoxybenzyl)amino)-2-hydroxyethyl 2-chlorobenzoate.

    Substitution: Formation of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-substituted benzoate.

Scientific Research Applications

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s aromatic and amide groups allow it to form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Methoxybenzyl)amino)-2-oxoethyl benzoate
  • 2-((3-Methoxybenzyl)amino)-2-oxoethyl 4-chlorobenzoate
  • 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-bromobenzoate

Uniqueness

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate is unique due to the presence of both a methoxybenzyl group and a chlorobenzoate moiety. This combination imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-13-6-4-5-12(9-13)10-19-16(20)11-23-17(21)14-7-2-3-8-15(14)18/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQSEWQVKDIXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.